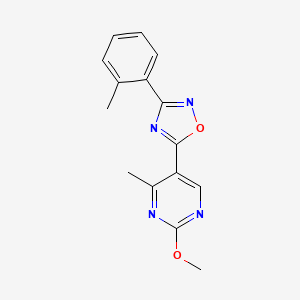

5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole: is a heterocyclic compound that features a unique combination of pyrimidine and oxadiazole rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methoxy-4-methylpyrimidine.

Oxadiazole Ring Formation: The oxadiazole ring is often formed via cyclization reactions. One common method involves the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a precursor such as a nitro compound.

Coupling of Rings: The final step involves coupling the pyrimidine and oxadiazole rings. This can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The oxadiazole ring and pyrimidine substituents are susceptible to nucleophilic attack. Key reactive sites include:

-

C-5 of the oxadiazole ring : Reacts with amines, alkoxides, or thiols under basic conditions.

-

Methoxy group on the pyrimidine : Undergoes demethylation with strong acids (e.g., HBr/AcOH) or nucleophilic displacement with Grignard reagents.

Table 1: Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution

The o-tolyl group undergoes electrophilic substitution at the para position relative to the methyl group. The pyrimidine’s electron-donating methoxy group directs reactivity.

Table 2: Electrophilic Substitution Reactions

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2h | 3-(4-Nitro-o-tolyl)-substituted | Requires validation |

| Br₂, FeBr₃ | CH₂Cl₂, 25°C, 1h | 3-(4-Bromo-o-tolyl)-substituted | Moderate regioselectivity |

Catalytic Hydrogenation

The oxadiazole ring can be reduced under hydrogenation conditions, though stability varies with substituents.

Table 3: Hydrogenation Pathways

Oxidation Reactions

The methyl group on the pyrimidine and o-tolyl substituent are oxidation targets.

Table 4: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄, H₂O | 80°C, 4h | 5-(2-Methoxy-4-carboxypyrimidin-5-yl) | Requires pH control |

| CrO₃, AcOH | 25°C, 2h | 3-(o-Carboxyphenyl)-substituted | Over-oxidation risk |

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions or ring-opening under acidic/basic conditions.

Table 5: Cycloaddition and Ring-Opening

Key Mechanistic Insights

-

Steric effects : The o-tolyl group hinders reactions at the oxadiazole’s C-3 position.

-

Electronic effects : The pyrimidine’s methoxy group enha

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole can induce apoptosis in cancer cells by damaging DNA and inhibiting cell proliferation. In vitro cytotoxic assays against various cancer cell lines have demonstrated significant efficacy, particularly against glioblastoma cell lines .

Antidiabetic Potential

In vivo studies using models like Drosophila melanogaster have suggested that oxadiazole derivatives can lower glucose levels effectively, indicating potential for anti-diabetic applications . The compound's mechanism may involve modulation of metabolic pathways associated with glucose regulation.

Antimicrobial Properties

The compound has been evaluated for its antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicate that certain derivatives exhibit notable antimicrobial effects, making them candidates for further development in treating bacterial infections .

In Vitro Studies on Cancer Cells

A study focused on the cytotoxic effects of various oxadiazole derivatives revealed that this compound exhibited significant anti-proliferative activity against multiple cancer cell lines. The study utilized colony formation assays and TUNEL assays to assess apoptosis rates, confirming the compound's potential as an anticancer agent .

Anti-Diabetic Research

Another investigation into the anti-diabetic properties of oxadiazole derivatives highlighted their ability to significantly reduce blood glucose levels in genetically modified diabetic models. This study underscores the necessity for further exploration into the metabolic pathways influenced by these compounds .

Mécanisme D'action

The mechanism by which 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key proteins or nucleic acids that play a role in disease processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole

- 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole

- 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole

Uniqueness

What sets 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties, making it particularly useful in certain applications where other compounds may not be as effective.

Activité Biologique

5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions. The general synthetic pathway includes:

- Formation of the oxadiazole ring : This is achieved through condensation reactions involving hydrazides and carboxylic acids or their derivatives.

- Substitution reactions : The introduction of the pyrimidine and tolyl groups is performed using nucleophilic substitution methods.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Klebsiella pneumonia | 100 |

| Bacillus cereus | 60 |

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. The compound has shown promising results in inhibiting cancer cell proliferation in various human tumor cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 (Colorectal) | 15 |

| HeLa (Cervical) | 20 |

The mechanism of action may involve the inhibition of key enzymes such as topoisomerase I, which is crucial for DNA replication and repair .

Other Biological Activities

In addition to its antimicrobial and anticancer properties, research has indicated that this compound may possess other beneficial biological activities:

- Anti-inflammatory effects : Some oxadiazole derivatives have shown promise in reducing inflammation markers.

- Antioxidant properties : The ability to scavenge free radicals has been noted in related compounds.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : By inhibiting enzymes involved in critical pathways like DNA synthesis and repair.

- Receptor Modulation : Potential interaction with cellular receptors that mediate cell growth and apoptosis.

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of synthesized oxadiazoles against clinical isolates and found significant activity against multi-drug resistant strains .

- Anticancer Research : Another study focused on the antiproliferative effects on cancer cell lines and reported that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents .

Propriétés

IUPAC Name |

5-(2-methoxy-4-methylpyrimidin-5-yl)-3-(2-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-9-6-4-5-7-11(9)13-18-14(21-19-13)12-8-16-15(20-3)17-10(12)2/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWYUXNKYVALTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CN=C(N=C3C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.